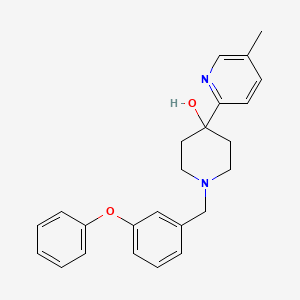
N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea, also known as CDU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CDU is a potent inhibitor of plant growth and has been used to study the physiological and biochemical effects of plant growth regulators.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is not fully understood, but it is believed to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell growth and proliferation. Inhibition of DHODH by N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea leads to a depletion of pyrimidine nucleotides, resulting in a cessation of cell growth.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects on plants. It inhibits the growth of plant roots and shoots, reduces chlorophyll content, and alters the expression of genes involved in plant growth and development. N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea also affects the metabolism of carbohydrates and amino acids in plants.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is its potency as a plant growth inhibitor, making it a useful tool for studying plant growth and development. However, N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is also toxic to animals and humans, and caution must be taken when handling the compound. N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is also relatively expensive and may not be readily available in some research settings.
Orientations Futures
For N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea research include the development of analogs with improved potency and selectivity, as well as potential applications in weed control and disease treatment.
Méthodes De Synthèse
N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is synthesized by reacting 5-chloro-2-pyridinylamine with 2,4-dimethoxyphenyl isocyanate in the presence of a base. The reaction yields N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea as a white crystalline solid with a melting point of 169-171°C.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea has been widely used in scientific research to investigate the physiological and biochemical effects of plant growth regulators. It has been shown to inhibit the growth of various plant species, making it a useful tool for studying plant growth and development. N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea has also been used to study the effects of plant hormones such as auxins and cytokinins on plant growth and development.
Propriétés
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-20-10-4-5-11(12(7-10)21-2)17-14(19)18-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJXLKAGLVNDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305165.png)
![4-benzyl-5-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5305168.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5305176.png)
![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B5305188.png)
![5-chloro-4-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5305193.png)

![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5305215.png)
![N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5305220.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B5305227.png)
![2-[(2-methylbenzyl)thio]-6-nitro-1H-benzimidazole](/img/structure/B5305232.png)
![3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5305240.png)
![{3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B5305253.png)
![N-benzyl-5-[(2,4-difluorophenoxy)methyl]-N-ethylisoxazole-3-carboxamide](/img/structure/B5305261.png)
![4-butoxy-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5305268.png)